molecular formula C13H11IN2S B2789987 1-(2-Iodophenyl)-3-phenylthiourea CAS No. 32062-70-7

1-(2-Iodophenyl)-3-phenylthiourea

Cat. No.: B2789987
CAS No.: 32062-70-7
M. Wt: 354.21
InChI Key: LSVZLHKGSVOHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Iodophenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of an iodine atom attached to the phenyl ring and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Iodophenyl)-3-phenylthiourea can be synthesized through a reaction between 2-iodoaniline and phenyl isothiocyanate. The reaction typically involves mixing the reactants in an appropriate solvent, such as ethanol or acetonitrile, and allowing the reaction to proceed at room temperature or under mild heating conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodophenyl)-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylthioureas depending on the nucleophile used.

Scientific Research Applications

1-(2-Iodophenyl)-3-phenylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the iodine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various cellular pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Iodophenyl)-3-phenylurea: Similar structure but with a urea group instead of a thiourea group.

    1-(2-Iodophenyl)-3-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.

    1-(2-Iodophenyl)-3-phenylguanidine: Similar structure but with a guanidine group instead of a thiourea group.

Uniqueness

1-(2-Iodophenyl)-3-phenylthiourea is unique due to the presence of both an iodine atom and a thiourea group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-iodophenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVZLHKGSVOHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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